molecular formula C12H8O4 B1589578 Naphthalene-2,7-dicarboxylic Acid CAS No. 2089-89-6

Naphthalene-2,7-dicarboxylic Acid

Cat. No.: B1589578
CAS No.: 2089-89-6
M. Wt: 216.19 g/mol
InChI Key: WPUMVKJOWWJPRK-UHFFFAOYSA-N
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Description

Naphthalene-2,7-dicarboxylic Acid is an organic compound with the chemical formula C12H8O4. It is a dicarboxylic acid derivative of naphthalene, characterized by two carboxyl groups attached to the 2nd and 7th positions of the naphthalene ring. This compound appears as a colorless crystalline solid and is known for its applications in various industrial and scientific fields .

Scientific Research Applications

Naphthalene-2,7-dicarboxylic Acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,7-dicarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with naphthalene in the presence of a catalyst. The process typically includes steps such as esterification, hydrolysis, and substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of alkylnaphthalenes. This method is favored due to its high selectivity and efficiency. The reaction is carried out in the presence of a palladium catalyst and an oxidizing agent, resulting in the formation of the desired dicarboxylic acid .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,7-dicarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and other functionalized compounds .

Mechanism of Action

The mechanism of action of Naphthalene-2,7-dicarboxylic Acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, affecting molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: Naphthalene-2,7-dicarboxylic Acid is unique due to its specific positioning of carboxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and high-performance materials .

Properties

IUPAC Name

naphthalene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMVKJOWWJPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472865
Record name 2,7-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089-89-6
Record name 2,7-Naphthalenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedicarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-naphthalenedicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,7-NAPHTHALENEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,7-ndcH2 contribute to the formation of porous materials?

A1: 2,7-ndcH2 acts as an organic linker, coordinating to metal ions through its carboxylate groups. This coordination forms repeating units that extend in three dimensions, creating a porous framework. [, ] For instance, reacting 2,7-ndcH2 with Zn2+ ions produces a double-walled framework with narrow channels in three perpendicular directions. []

Q2: What are the advantages of using 2,7-ndcH2 in constructing MOFs for gas sorption applications?

A2: MOFs synthesized with 2,7-ndcH2 can exhibit unique gas sorption properties due to the arrangement and size of the pore channels. [] The narrow passages, comparable to the critical dimensions of gases like Ar, CO2, H2, N2, and O2, can lead to stepwise adsorption and hysteresis loops in saturation isotherms, which are unusual for typical microporous materials. []

Q3: Can you elaborate on the role of 2,7-ndcH2 in luminescent MOFs?

A3: While 2,7-ndcH2 itself might not be the primary source of luminescence, it can act as an energy donor in dual-linker MOF systems. [] For example, in a MOF containing both 2,7-ndcH2 and tetrakis(4-pyridylphenyl)ethylene (tppe), energy transfer from 2,7-ndcH2 to tppe results in a broad emission band, contributing to white-light emission properties. []

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